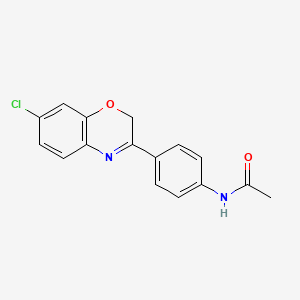

QX77

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

QX77 es un activador de la autofagia mediada por chaperonas (CMA) que regula al alza la expresión de LAMP2A in vitro. Es conocido por su capacidad para inducir la regulación al alza de Rab11, rescatar la regulación a la baja de Rab11 y corregir las deficiencias de tráfico en las células cistínicas . This compound también puede impedir la autorrenovación y promover la diferenciación de las células madre embrionarias .

Aplicaciones Científicas De Investigación

QX77 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como activador de CMA para estudiar los mecanismos de la autofagia.

Mecanismo De Acción

QX77 ejerce sus efectos activando la autofagia mediada por chaperonas (CMA). Regula al alza la expresión de LAMP2A e induce la regulación al alza de Rab11, lo que rescata la regulación a la baja de Rab11 y corrige las deficiencias de tráfico en las células cistínicas . El compuesto también aumenta la localización de LAMP2A en la membrana lisosómica, protegiendo las células del estrés oxidativo . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización del receptor de ácido retinoico-α (RARα) .

Análisis Bioquímico

Biochemical Properties

QX77 plays a significant role in biochemical reactions, particularly in the process of chaperone-mediated autophagy . It interacts with key biomolecules such as LAMP2A and Rab11 . This compound upregulates the expression of LAMP2A and induces the upregulation of Rab11, rescuing Rab11 down-regulation and trafficking deficiency in certain cells .

Cellular Effects

The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can impede self-renewal and promote differentiation of ES cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression . It activates CMA by antagonizing retinoic acid receptor-α (RARα) signaling . This leads to the upregulation of LAMP2A expression and the rescue of defective trafficking and lysosomal localization of the CMA receptor LAMP2A .

Temporal Effects in Laboratory Settings

Over time, the effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.

Metabolic Pathways

N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide is involved in several metabolic pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active research.

Transport and Distribution

The transport and distribution of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide within cells and tissues involve various transporters or binding proteins

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de QX77 implica la preparación de N-(4-(7-cloro-2H-benzo[b][1,4]oxazin-3-il)fenil)acetamida. Las condiciones de reacción suelen implicar el uso de DMSO como solvente, con una solubilidad de 15 mg/mL (49,88 mM) . El compuesto se sintetiza mediante una serie de pasos que incluyen la formación del anillo benzo[b][1,4]oxazina y la posterior cloración y formación de acetamida .

Métodos de producción industrial

La producción industrial de this compound se consigue mediante la síntesis a gran escala utilizando condiciones de reacción similares a las de los laboratorios. El compuesto se produce en forma sólida, con un color amarillo claro a amarillo . Se almacena a -20 °C durante un máximo de tres años en forma de polvo y hasta seis meses en forma de solución a -80 °C .

Análisis De Reacciones Químicas

Tipos de reacciones

QX77 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, dando lugar a formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que implican this compound incluyen el hidroperóxido de terc-butilo para la oxidación y los agentes reductores para las reacciones de reducción. Las condiciones para estas reacciones varían en función del resultado deseado, pero suelen implicar temperaturas controladas y disolventes específicos .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen derivados oxidados y reducidos, así como compuestos sustituidos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

Compuestos similares

AR7: Un retinoides atípico del que se deriva QX77.

LY2562175: Otro activador de CMA con propiedades similares.

Tanespimicina: Un compuesto que también se dirige a las vías de la autofagia.

Singularidad de this compound

This compound es único en su capacidad para regular específicamente al alza LAMP2A y Rab11, rescatando las deficiencias de tráfico en las células cistínicas. Su eficacia en la promoción de la diferenciación de las células madre embrionarias y la protección de las células contra el estrés oxidativo lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCTUCLCTVWILY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of QX77 in relation to chaperone-mediated autophagy (CMA)?

A1: this compound acts as a CMA activator. While the exact mechanism is not fully elucidated in the provided papers, it's suggested that this compound may exert its effects by modulating the levels or activity of key CMA components, potentially including lysosomal-associated membrane protein 2A (LAMP2A). [, ] LAMP2A is known to be essential for the selection and translocation of substrates for degradation via CMA.

Q2: How does this compound influence the cellular response to unconjugated bilirubin (UCB) in microglial cells?

A2: The first study [] demonstrates that this compound mitigates UCB-induced damage in BV2 microglial cells. Specifically, this compound treatment was found to:

- Increase cell viability in UCB-treated cells. []

- Reduce the expression of inflammatory proteins: This includes p65, NLRP3, and caspase-1, which are all involved in inflammatory signaling pathways. []

- Decrease the production of inflammatory cytokines: this compound lowered the levels of IL-1β, IL-6, and TNF-α, suggesting a suppression of the inflammatory response. []

Q3: Does this compound have an effect on pancreatic stellate cells (PSCs)?

A3: While not directly addressed in the provided research, the second study [] used this compound to further confirm the role of CMA in pancreatic fibrosis. The researchers found that this compound diminished the protective effects of MFG-E8 (milk fat globule-EGF factor 8) against TGF-β1-induced PSC activation. This suggests that this compound's activation of CMA might counteract the anti-fibrotic effects of MFG-E8 in this specific context. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

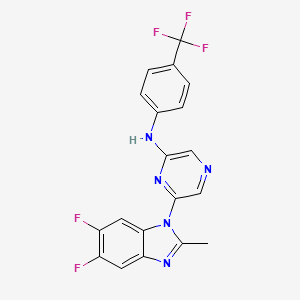

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)